
S-Metoprolol sorbate
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Overview
Description
S-Metoprolol sorbate is a selective beta-1 adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. It is the S-enantiomer of metoprolol, which means it is one of the two mirror-image forms of the compound. The S-enantiomer is often preferred due to its higher efficacy and lower side effect profile compared to the R-enantiomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Metoprolol sorbate can be synthesized through a chemoenzymatic process. One common method involves the kinetic resolution of racemic metoprolol using Candida antarctica lipase B. This enzyme selectively reacts with one enantiomer, allowing for the isolation of the S-enantiomer with high enantiomeric excess .
Another method involves the preparation of (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one sulfonic acid ester, which is then reacted with 4-(2-methoxyethyl)phenol. The resulting intermediate is hydrolyzed to yield S-Metoprolol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic synthesis due to its efficiency and high yield. The process is optimized to ensure high enantiomeric purity and involves stringent control of reaction conditions such as temperature, pH, and enzyme concentration .
Chemical Reactions Analysis
Types of Reactions
S-Metoprolol sorbate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the secondary alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride can be used as a reducing agent.
Substitution: Nucleophiles such as sodium methoxide can be used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized metabolites, which are often less active than the parent compound .
Scientific Research Applications
S-Metoprolol Sorbate is a pharmaceutical preparation, a salt of S-metoprolol, used for its selective blocking effect on cardiac β1-receptors . S-metoprolol, the active enantiomer of metoprolol, is primarily used in treating cardiovascular conditions .
Indications and Uses
S-Metoprolol is used in the treatment of several conditions :
- Hypertension S-Metoprolol effectively reduces systolic and diastolic blood pressure .
- Angina Pectoris Studies indicate S-metoprolol can reduce the frequency of angina attacks .
- Arrhythmias Metoprolol, in general, is used to treat atrial fibrillation and flutter .
- Heart Failure Metoprolol is also indicated for heart failure .
- Myocardial Infarction Metoprolol is used to reduce mortality after myocardial infarction .
Off-label uses include supraventricular tachycardia and thyroid storm .
Clinical Studies and Efficacy
- A study involving 104 patients showed that S-metoprolol extended-release effectively reduced systolic and diastolic blood pressure within 28 days in patients with hypertension, including those with concomitant conditions such as diabetes, obesity, hyperlipidemia, dyspnea, and angina .
- Another study demonstrated that a fixed-dose combination of S-Metoprolol 25 mg and Hydrochlorothiazide 12.5 mg effectively reduced blood pressure in patients with mild to moderate hypertension without worsening glycemic or lipidemic status .
- The SMASH study (an open-label, non-comparative multicentric post-marketing surveillance study) showed a statistically significant reduction in blood pressure and heart rate, along with improvements in symptoms like palpitation, dyspnea, dizziness, weakness, and chest pain after S-Metoprolol therapy .
- Research has also found S-Metoprolol to be safe and effective for hypertensive patients with COPD, with no reported exacerbation of respiratory symptoms .
- S-Metoprolol has demonstrated effectiveness in treating hypertensive patients with type II diabetes mellitus without causing hypoglycemic episodes .
A comparative study between S-metoprolol ER 50 mg and racemate metoprolol ER 100 mg in managing angina pectoris found similar efficacy and safety, with S-metoprolol showing a trend toward a higher response rate at half the dose of the racemate .
Pharmacokinetics
Metoprolol is almost completely absorbed in the gastrointestinal tract when administered orally . It reaches maximum serum concentration rapidly, with 100% bioavailability via intravenous administration . Oral bioavailability is approximately 50% for the tartrate derivative and 40% for the succinate derivative . Food intake increases the absorption of metoprolol tartrate . The volume of distribution is about 4.2 L/kg, allowing it to cross the blood-brain barrier . Only about 11% of metoprolol binds to plasma proteins, mainly serum albumin .
Safety and Tolerability
Mechanism of Action
S-Metoprolol sorbate exerts its effects by selectively binding to and antagonizing beta-1 adrenergic receptors in the heart. This inhibition decreases cardiac output by producing negative chronotropic (heart rate) and inotropic (force of contraction) effects. It does not significantly affect beta-2 receptors, which are found in the lungs and other tissues .
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another beta-1 selective blocker, but with a longer half-life.
Bisoprolol: Similar in selectivity but has a higher affinity for beta-1 receptors.
Nebivolol: A beta-blocker with additional vasodilatory properties due to nitric oxide release
Uniqueness
S-Metoprolol sorbate is unique due to its high selectivity for beta-1 receptors and its favorable pharmacokinetic profile, which includes a relatively short half-life and rapid onset of action. This makes it particularly useful in acute settings where rapid control of heart rate and blood pressure is required .
Properties
CAS No. |
111337-50-9 |
---|---|
Molecular Formula |
C21H33NO5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2E,4E)-hexa-2,4-dienoic acid;(2S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3.C6H8O2/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;1-2-3-4-5-6(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;2-5H,1H3,(H,7,8)/b;3-2+,5-4+/t14-;/m0./s1 |
InChI Key |
DDMRAMQZWNVBGH-OHPIFWSUSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)O.CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOC)O |
Canonical SMILES |
CC=CC=CC(=O)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
Origin of Product |
United States |
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